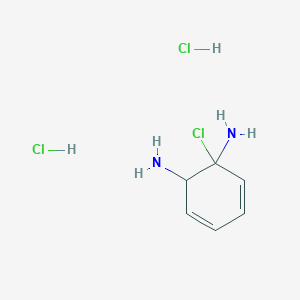

1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride

Description

1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is a cyclic diamine derivative with a conjugated diene system and a chlorine substituent at position 1. The compound exists as a dihydrochloride salt, enhancing its stability and solubility in polar solvents. Its structure combines a reactive cyclohexadiene backbone with two amine groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C6H11Cl3N2 |

|---|---|

Molecular Weight |

217.5 g/mol |

IUPAC Name |

1-chlorocyclohexa-3,5-diene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C6H9ClN2.2ClH/c7-6(9)4-2-1-3-5(6)8;;/h1-5H,8-9H2;2*1H |

InChI Key |

ICORKHULMLKTBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(C=C1)(N)Cl)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride typically involves the chlorination of cyclohexa-3,5-diene followed by the introduction of amine groups. One common method is the reaction of cyclohexa-3,5-diene with chlorine gas under controlled conditions to form 1-chlorocyclohexa-3,5-diene. This intermediate is then reacted with ammonia or an amine source to introduce the amine groups, resulting in the formation of 1-Chlorocyclohexa-3,5-diene-1,2-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclohexadiene oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be used in studies related to enzyme inhibition or as a precursor for biologically active molecules.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the chlorine atom and amine groups allows for versatile interactions with various biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional properties of 1-chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride with four related compounds from the evidence (Table 1).

Table 1: Comparative Analysis of Cyclic Diamine Derivatives

Structural and Functional Insights

Ring Strain vs. Conjugation :

- The cyclohexadiene core in the target compound offers conjugation, enabling π-π interactions and electrophilic reactivity. In contrast, cyclopropane-based analogs (e.g., CAS 63466-89-7) exhibit high ring strain, favoring nucleophilic ring-opening reactions .

- The chlorine substituent in the target compound enhances electrophilicity at position 1, while cyclopropane derivatives like CAS 54779-58-7 leverage phenyl groups for steric stabilization .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., CAS 63466-89-7) improve aqueous solubility compared to free bases or acyl chlorides (e.g., CAS 16480-05-0). The target compound’s dihydrochloride form likely shares this advantage, facilitating use in biological assays .

Applications :

- Cyclopropane diamines (CAS 63466-89-7) are widely used as chiral ligands in catalysis, whereas phenylcyclopropylamines (CAS 54779-58-7) serve as precursors for CNS-targeting drugs. The target compound’s conjugated system may expand utility in photodynamic therapy or as a Michael acceptor .

Research Findings and Limitations

- Synthetic Accessibility: Cyclopropane derivatives are often synthesized via [2+1] cycloadditions, whereas cyclohexadiene systems require Diels-Alder or halogenation strategies.

- Stability : Cyclohexadiene derivatives are prone to oxidation, necessitating inert storage conditions. Cyclopropane analogs (e.g., CAS 16480-05-0) exhibit greater thermal stability due to their rigid frameworks .

Biological Activity

1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mutagenicity, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by its chlorinated cyclohexadiene structure, which contributes to its reactivity and interaction with biological macromolecules. The presence of amino groups enhances its potential for forming hydrogen bonds and participating in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Mutagenicity : Studies have shown that compounds with similar structures can exhibit mutagenic properties. For instance, a list compiled by JICOSH highlights various chemicals with established mutagenicity, suggesting that chlorinated compounds may pose similar risks .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. However, specific data on this compound is limited.

- Cytotoxic Effects : The compound's cytotoxicity has been assessed in various cell lines. The results indicate that it may induce apoptosis in cancer cells, although further studies are necessary to elucidate the mechanisms involved.

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

- Study on Mutagenicity : A study examined the mutagenic effects of chlorinated cyclohexadienes in bacterial assays. The results indicated a significant increase in mutation rates compared to controls .

- Cytotoxicity Assessment : In vitro studies using human cancer cell lines revealed that the compound can inhibit cell proliferation at certain concentrations. The exact IC50 values vary based on the specific cell line used.

Research Findings

A summary of key findings from various studies is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.